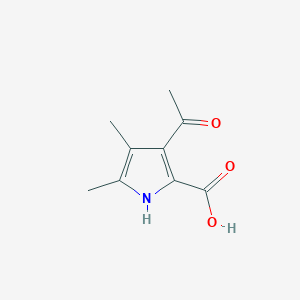

3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid

Description

BenchChem offers high-quality 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-4-5(2)10-8(9(12)13)7(4)6(3)11/h10H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSGKMWFWAXDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343583 | |

| Record name | 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2386-33-6 | |

| Record name | 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Substituted Pyrrole-2-Carboxylic Acids: A Technical Guide for Drug Discovery

Abstract

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] Among these, substituted pyrrole-2-carboxylic acids have emerged as a particularly promising class of molecules, demonstrating a remarkable breadth of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This in-depth technical guide provides a comprehensive overview of the core biological activities of these compounds, delving into their mechanisms of action and providing detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of novel therapeutics based on the pyrrole-2-carboxylic acid core.

Introduction: The Pyrrole-2-Carboxylic Acid Scaffold - A Versatile Template for Therapeutic Innovation

The inherent structural features of the pyrrole-2-carboxylic acid moiety, including its planarity, hydrogen bonding capabilities, and the electronic nature of the pyrrole ring, make it an ideal starting point for the design of targeted therapeutics.[1] The carboxylic acid group often serves as a key pharmacophore, enabling interactions with biological targets such as enzymes and receptors. Furthermore, the pyrrole ring itself can be readily substituted at various positions, allowing for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the identification of substituted pyrrole-2-carboxylic acid derivatives with potent and selective activities against a range of diseases.

This guide will explore the major therapeutic areas where these compounds have shown significant promise, providing a detailed examination of their molecular mechanisms and the experimental workflows required to characterize their biological effects.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrrole derivatives have shown significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[2] Substituted pyrrole-2-carboxylic acids, in particular, have been investigated as inhibitors of key signaling pathways that are frequently dysregulated in cancer.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism through which certain substituted pyrrole-2-carboxylic acids exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] These receptors play crucial roles in tumor growth, proliferation, and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor.[3][5][6][7][8]

-

EGFR Signaling Pathway: Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which promote cell proliferation, survival, and migration.[3][8]

-

VEGFR Signaling Pathway: VEGF, a potent pro-angiogenic factor, binds to VEGFR on endothelial cells, triggering their proliferation, migration, and the formation of new blood vessels, a process essential for tumor growth and metastasis.[3][5][7][8]

Substituted pyrrole-2-carboxylic acids can act as competitive inhibitors, binding to the ATP-binding site of the kinase domain of EGFR and VEGFR, thereby preventing their phosphorylation and subsequent activation of downstream signaling.[3]

Diagram: EGFR and VEGFR Signaling Pathways in Cancer

Caption: Inhibition of EGFR and VEGFR signaling by substituted pyrrole-2-carboxylic acids.

Experimental Protocol: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[9][10] The assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[9]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

Substituted pyrrole-2-carboxylic acid derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the chosen cancer cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh complete medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare serial dilutions of the substituted pyrrole-2-carboxylic acid derivatives in complete culture medium.

-

After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.[11]

-

-

MTT Addition and Incubation:

-

After the desired incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C in the dark.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation: Anticancer Activity of Substituted Pyrrole-2-Carboxylic Acids

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| cis-4m | HT-29 | 19.6 | [12] |

| cis-4m | H1299 | 25.4 | [12] |

| trans-4k | A549 | 11.7 | [12] |

| Pyrrole derivative 4a | LoVo | < 50 (at 48h) | [13] |

| Pyrrole derivative 4d | LoVo | 45.81 (at 48h) | [13] |

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[14] Pyrrole-containing compounds have a long history of use as antimicrobial agents, and substituted pyrrole-2-carboxylic acids have demonstrated promising activity against a range of bacteria and fungi.[6][13][15][16]

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial mechanisms of substituted pyrrole-2-carboxylic acids are diverse and can involve:

-

Inhibition of DNA Gyrase: Some pyrrolamides act as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby preventing bacterial proliferation.[17]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the pyrrole ring can facilitate the interaction of these compounds with the bacterial cell membrane, leading to its disruption and subsequent cell death.

-

Inhibition of Key Metabolic Enzymes: These compounds can also target other essential enzymes in microbial metabolic pathways.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used and straightforward technique for evaluating the antimicrobial activity of chemical compounds.[14][18][19]

Materials:

-

Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile cork borer or pipette tips (to create wells)

-

Substituted pyrrole-2-carboxylic acid derivatives (dissolved in a suitable solvent)

-

Positive control (a known antibiotic, e.g., ciprofloxacin)

-

Negative control (the solvent used to dissolve the compounds)

-

Sterile swabs

-

Incubator

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile saline or broth.

-

-

Inoculation of Agar Plates:

-

Creation of Wells:

-

Application of Test Compounds:

-

Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.[18]

-

Add the positive and negative controls to separate wells on the same plate.

-

-

Incubation:

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[18]

-

-

Measurement of Inhibition Zones:

-

After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

-

Data Presentation: Antimicrobial Activity of Substituted Pyrrole-2-Carboxylic Acids

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4i | Klebsiella pneumoniae | 1.02 | [13] |

| 4i | Escherichia coli | 1.56 | [13] |

| 4i | Pseudomonas aeruginosa | 3.56 | [13] |

| Phallusialide A | MRSA | 32 | [17] |

| Phallusialide B | Escherichia coli | 64 | [17] |

| Compound 2 | Pseudomonas aeruginosa | 50 | [21] |

| Compound 3 | Staphylococcus aureus | comparable to ciprofloxacin | [21] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[22][23][24] Several pyrrole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory pathway.[24][25]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory drugs, including some substituted pyrrole-2-carboxylic acids, is the inhibition of cyclooxygenase (COX) enzymes.[12][15][26][27][28] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12][15]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[15]

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory drugs.[15][28]

By selectively inhibiting COX-2 over COX-1, substituted pyrrole-2-carboxylic acids can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[27]

Diagram: COX Inhibition and the Inflammatory Pathway

Caption: Activation of the Nrf2 signaling pathway by substituted pyrrole-2-carboxylic acids.

Experimental Protocol: Assessing Neuroprotective Effects in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases and evaluating the neuroprotective potential of novel compounds. [4][29][30][31][32] Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12) with 10% FBS and 1% penicillin-streptomycin

-

Neurotoxin (e.g., H₂O₂, 6-OHDA, or Aβ peptide)

-

Substituted pyrrole-2-carboxylic acid derivatives

-

MTT assay reagents (as described in section 2.2)

-

96-well microplates

Step-by-Step Methodology:

-

Cell Culture and Differentiation (Optional):

-

Culture SH-SY5Y cells in complete medium.

-

For some studies, differentiation into a more mature neuronal phenotype can be induced by treatment with agents like retinoic acid.

-

-

Pre-treatment with Test Compounds:

-

Seed the cells into a 96-well plate.

-

Pre-treat the cells with different concentrations of the substituted pyrrole-2-carboxylic acid derivatives for a specific duration (e.g., 2-24 hours) before inducing neurotoxicity.

-

-

Induction of Neurotoxicity:

-

After pre-treatment, expose the cells to a neurotoxin (e.g., a specific concentration of H₂O₂ or 6-OHDA) for a defined period (e.g., 24 hours) to induce cell death.

-

Include a control group treated only with the neurotoxin and an untreated control group.

-

-

Assessment of Cell Viability:

-

Following the neurotoxin treatment, assess cell viability using the MTT assay as described in section 2.2.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

A significant increase in cell viability in the groups pre-treated with the pyrrole derivatives compared to the group treated with the neurotoxin alone indicates a neuroprotective effect.

-

Conclusion and Future Directions

Substituted pyrrole-2-carboxylic acids represent a highly versatile and promising scaffold for the development of novel therapeutics. Their diverse biological activities, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore their potential to address a wide range of unmet medical needs. The ability to readily modify the pyrrole core allows for the optimization of potency, selectivity, and pharmacokinetic properties, making this class of compounds particularly attractive for drug discovery programs.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new substituted pyrrole-2-carboxylic acid derivatives. By understanding the underlying mechanisms of action and employing validated in vitro and in vivo models, researchers can effectively identify and advance lead candidates.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the impact of different substituents on the pyrrole ring to further optimize biological activity and selectivity.

-

Target Deconvolution: For compounds with promising activity, identifying the specific molecular targets is crucial for understanding their mechanism of action and for rational drug design.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to more comprehensive preclinical studies to evaluate their efficacy in relevant animal models and to assess their safety profiles.

-

Exploration of Novel Biological Activities: Given the versatility of the scaffold, it is likely that substituted pyrrole-2-carboxylic acids possess other, as-yet-undiscovered biological activities that warrant investigation.

References

-

COX Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 21, 2026, from [Link]

-

Taniguchi, K., & Karin, M. (2018). NF-κB signaling in inflammation and cancer. The Journal of Clinical Investigation, 128(11), 4543-4555. Available from: [Link]

-

Gureev, A. P., Shaforostova, E. A., & Popov, V. N. (2020). The role of Nrf2 signaling pathways in nerve damage repair. Frontiers in Pharmacology, 11, 939. Available from: [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

-

Patsnap. (2024). What are COX-1 inhibitors and how do they work? Retrieved January 21, 2026, from [Link]

-

Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12, 86. Available from: [Link]

-

Johnson, J. A., & Johnson, D. A. (2015). The role of Nrf2 signaling in counteracting neurodegenerative diseases. Free Radical Biology and Medicine, 88(Pt B), 103-113. Available from: [Link]

-

Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 1(6), 469-471. Available from: [Link]

-

ResearchGate. (n.d.). Mechanisms of neuroprotection mediated by the Nrf2 signaling network. Retrieved January 21, 2026, from [Link]

-

Nabavi, S. F., Braidy, N., Gortzi, O., Sobarzo-Sanchez, E., D'Onofrio, G., Loizzo, M. R., ... & Nabavi, S. M. (2016). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Molecular Neurobiology, 53(5), 3237-3257. Available from: [Link]

-

Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs. Scandinavian Journal of Rheumatology, 24(sup102), 9-21. Available from: [Link]

-

Ciardiello, F., & Tortora, G. (2008). A novel approach in the treatment of cancer: targeting the epidermal growth factor receptor. Clinical Cancer Research, 14(22), 7273-7280. Available from: [Link]

-

Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed. (2023, February 13). Retrieved January 21, 2026, from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 21, 2026, from [Link]

-

Larsen, A. K., Ouaret, D., El Ouadrani, K., & Petitprez, A. (2011). Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis. Pharmacology & Therapeutics, 131(1), 80-90. Available from: [Link]

-

ResearchGate. (n.d.). Overview of therapies targeting the VEGFR and/or EGFR pathways.[2] Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). The role of VEGFR and EGFR signaling in tumor angiogenesis. Retrieved January 21, 2026, from [Link]

-

Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. Retrieved January 21, 2026, from [Link]

-

Frontiers. (n.d.). Linking NF-kB to Inflammation and Cancer. Retrieved January 21, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved January 21, 2026, from [Link]

-

Bio-protocol. (n.d.). 3.5. Neuroprotective Assay. Retrieved January 21, 2026, from [Link]

-

de Oliveira, J. S., de Lira, K. S., da Silva, A. B., de Farias, E. H. C., de Lima, M. do C. A., Pitta, I. R., ... & da Silva, T. G. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). Molecules, 27(8), 2496. Available from: [Link]

-

ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. Retrieved January 21, 2026, from [Link]

-

Weiss, A., & Shemer, R. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50790. Available from: [Link]

-

Naumov, G. N., & Folkman, J. (2007). The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. Molecular Cancer Research, 5(3), 203-220. Available from: [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB in inflammation and cancer. National Science Review, 4(2), 208-218. Available from: [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 21, 2026, from [Link]

-

Mane, Y. D. (2016). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. Indo American Journal of Pharmaceutical Research, 6(10). Available from: [Link]

-

Magaldi, S., Mata-Essayag, S., Hartung, C., Perez, C., Colella, M. T., Olaizola, C., & Ontiveros, Y. (2004). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Infectious Diseases, 8(1), 39-45. Available from: [Link]

-

Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved January 21, 2026, from [Link]

-

YouTube. (2020, November 1). Agar well diffusion assay. Retrieved January 21, 2026, from [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available from: [Link]

-

Crunkhorn, S. (2008). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology, 154(4), 884-895. Available from: [Link]

-

El-Sayed, M. A. A., El-Gaby, M. S. A., Zahran, M. A., & Ghorab, M. M. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules, 27(6), 1996. Available from: [Link]

-

Bouyahya, A., Abrini, J., Et-Touys, A., Bakri, Y., & Dakka, N. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2017, 1-7. Available from: [Link]

-

ResearchGate. (n.d.). This histogram shows the inhibition of carrageenan-induced paw edema in... Retrieved January 21, 2026, from [Link]

-

The Journal of Phytopharmacology. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Percentage of paw edema inhibition in rats treated with 2.5 mg/kg, 5... Retrieved January 21, 2026, from [Link]

-

Zhang, F., Wang, J., Liu, C., Li, S., Chen, Y., & Zhang, J. (2019). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 24(17), 3073. Available from: [Link]

-

Frontiers. (n.d.). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). inhibition (%I) of inflammation by carrageenan induced rat paw edema. Retrieved January 21, 2026, from [Link]

-

Bentham Science. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Assessing Neuroprotective Effects of Mitoquinone on H2O2-Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells. Retrieved January 21, 2026, from [Link]

-

Al-Ostath, A. I., Al-Qaisi, J. A., & Al-Qirim, T. A. (2021). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 26(21), 6439. Available from: [Link]

-

Ananda, D. V., & Sridhar, M. A. (2018). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)- 2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. Indian Journal of Pharmaceutical Sciences, 80(3), 516-521. Available from: [Link]

-

Ndom, J. C., Mbing, J. N., & Wandji, J. (2019). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 13(1), 1-7. Available from: [Link]

Sources

- 1. inotiv.com [inotiv.com]

- 2. frontiersin.org [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hereditybio.in [hereditybio.in]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. botanyjournals.com [botanyjournals.com]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. What are COX-1 inhibitors and how do they work? [synapse.patsnap.com]

- 27. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 29. bio-protocol.org [bio-protocol.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 32. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Synthesis, Characterization, and Applications

This guide provides an in-depth exploration of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of significant interest in synthetic and medicinal chemistry. We will dissect its chemical identity, provide field-proven synthetic protocols with mechanistic insights, detail its characterization, and discuss its potential applications for researchers and drug development professionals.

Core Compound Identification and Properties

The foundational step in any chemical investigation is the unambiguous identification of the molecule. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid .[1] This nomenclature precisely describes the arrangement of functional groups—an acetyl group at position 4, two methyl groups at positions 3 and 5, and a carboxylic acid at position 2—on the 1H-pyrrole core.

Below is the 2D chemical structure rendered to provide a clear visual representation of this arrangement.

Caption: Chemical structure of the target compound.

A summary of its key computed physicochemical properties and safety information is crucial for laboratory handling and experimental design.

| Property | Value | Source |

| IUPAC Name | 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | PubChem[1] |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| CAS Number | 2386-28-9 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |

Strategic Synthesis Pathway

The synthesis of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is most effectively achieved via a two-step process. This strategy involves an initial Knorr pyrrole synthesis to construct the substituted pyrrole ring as an ethyl ester, followed by a standard saponification (hydrolysis) to yield the final carboxylic acid. This approach is favored due to the high yields and ready availability of the starting materials.[2]

Caption: Overall synthetic workflow for the target compound.

Step 1: Knorr Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

The Knorr pyrrole synthesis is a classic and robust method for creating substituted pyrroles.[2] It involves the condensation of an α-amino-ketone with a β-ketoester or a 1,3-dicarbonyl compound.[2] In this specific application, we react an α-amino derivative of ethyl acetoacetate with acetylacetone (2,4-pentanedione).

Causality of Reagent Choice:

-

α-Amino Ketone Precursor: α-amino-ketones are unstable and prone to self-condensation. Therefore, they are generated in situ. The standard and most reliable method is the reduction of an α-oximino ketone. Ethyl 2-oximinoacetoacetate is prepared by nitrosation of ethyl acetoacetate with sodium nitrite in acetic acid.

-

Reducing Agent: Zinc dust in acetic acid is the classic reagent for reducing the oxime to the amine. This reduction is highly effective and proceeds exothermically under these conditions.[2]

-

Second Carbonyl Component: Acetylacetone serves as the 1,3-dicarbonyl component that condenses with the in situ-generated α-amino-ketone to form the pyrrole ring.[2]

Caption: Generalized mechanism of the Knorr synthesis step.

Detailed Experimental Protocol:

-

Preparation of the Oximino-Ester: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq) while maintaining the temperature below 10°C. Stir for 1-2 hours until the formation of ethyl 2-oximinoacetoacetate is complete.

-

Reductive Condensation: In a separate, larger reaction vessel, add acetylacetone (1.0 eq) and a fresh portion of glacial acetic acid. Begin vigorous stirring.

-

Controlled Addition: Gradually and simultaneously, add the prepared oximino-ester solution and zinc dust (approx. 2.0 eq) to the acetylacetone solution. The reaction is exothermic; use an ice bath to maintain the temperature between 30-40°C. A controlled addition rate over 1-2 hours is critical to prevent overheating and maximize yield.

-

Reaction Completion & Workup: After the addition is complete, stir the mixture at room temperature for an additional hour, then heat to a gentle reflux for 30 minutes to ensure full conversion.

-

Isolation: Pour the hot reaction mixture into a large volume of cold water. The crude product, ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, will precipitate as a solid.[3]

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol or an ethanol-water mixture to obtain the pure ester intermediate.[4]

Step 2: Saponification to the Carboxylic Acid

The conversion of the ethyl ester to the target carboxylic acid is a straightforward base-catalyzed hydrolysis (saponification).

Causality of Reagent Choice:

-

Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are strong bases that effectively attack the electrophilic carbonyl carbon of the ester, leading to hydrolysis.

-

Solvent: An aqueous alcohol mixture (e.g., ethanol/water) is used to ensure solubility for both the organic ester and the inorganic base.

-

Acid: A strong mineral acid like hydrochloric acid (HCl) is required in the final step to protonate the carboxylate salt intermediate, causing the final carboxylic acid product to precipitate from the aqueous solution.

Detailed Experimental Protocol:

-

Hydrolysis: Suspend the purified ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heating: Heat the mixture to reflux and maintain it for 2-4 hours, monitoring the reaction by TLC until the starting ester is fully consumed. The solution should become homogeneous as the sodium salt of the carboxylic acid is formed.

-

Solvent Removal: After cooling, remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification & Precipitation: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add 2M hydrochloric acid dropwise with stirring. The target carboxylic acid will precipitate as the pH becomes acidic (target pH ~3-4).

-

Isolation and Purification: Collect the white or off-white solid product by vacuum filtration. Wash the filter cake with cold water to remove residual salts. Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization.

Spectroscopic Characterization

Validation of the final product's identity and purity is paramount. The following table summarizes expected data from key spectroscopic techniques, based on information available in public databases.[1]

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the N-H proton, two distinct methyl groups on the pyrrole ring, the acetyl methyl protons, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carboxylic acid carbonyl, the acetyl carbonyl, aromatic carbons of the pyrrole ring, and the three distinct methyl carbons. |

| FTIR (KBr) | Characteristic absorption bands for the N-H stretch, a broad O-H stretch from the carboxylic acid, and strong C=O stretching vibrations for both the carboxylic acid and the acetyl ketone functionalities. |

| Mass Spec. | A molecular ion peak corresponding to the calculated exact mass (181.07 Da). |

Applications and Future Directions

Pyrrole-containing molecules are foundational scaffolds in medicinal chemistry and materials science.[5]

-

Building Block for Porphyrins: Polysubstituted pyrroles like this compound are essential precursors for the synthesis of porphyrins and related macrocycles.[6] These macrocycles are central to applications in photodynamic therapy, catalysis, and the development of novel materials.

-

Medicinal Chemistry Scaffold: The pyrrole ring is a "privileged scaffold" found in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive core for designing enzyme inhibitors and receptor antagonists.[5][7] 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid provides multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for screening against various biological targets.

-

Drug Development Intermediate: This molecule can serve as a key intermediate in the multi-step synthesis of more complex active pharmaceutical ingredients (APIs). For example, substituted pyrroles are core components of drugs like Sunitinib, an anti-cancer agent.[8]

The continued exploration of this and related pyrrole derivatives holds significant promise for advancing drug discovery and creating novel functional materials.

References

-

Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate - ResearchGate. ResearchGate. Available at: [Link]

-

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

-

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | C9H11NO3. PubChem. Available at: [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

-

Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

-

Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3. PubChem. Available at: [Link]

-

Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate. Available at: [Link]

- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Google Patents.

-

The Hantzsch pyrrole synthesis. ResearchGate. Available at: [Link]

-

Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. National Institutes of Health. Available at: [Link]

-

Paal–Knorr synthesis. Wikipedia. Available at: [Link]

-

A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available at: [Link]

Sources

- 1. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | C9H11NO3 | CID 223277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 | CID 16947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

A Technical Guide to 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid for Drug Discovery Professionals

This guide provides an in-depth analysis of 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's core characteristics, a robust synthesis protocol, and its potential as a foundational scaffold in the development of novel therapeutics, particularly in oncology.

Core Compound Identification and Properties

The precise identification and characterization of a lead compound are foundational to any drug discovery program. 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole, a class of aromatic heterocycles that are central components in numerous biologically active molecules and approved drugs.[1]

The primary identifier for this specific chemical entity is its CAS (Chemical Abstracts Service) Registry Number.

| Identifier | Value | Source |

| CAS Number | 2386-33-6 | eMolecules[2] |

| IUPAC Name | 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid | - |

| Molecular Formula | C9H11NO3 | PubChem[3] |

| Molecular Weight | 181.19 g/mol | PubChem[3] |

Note: Properties are based on the isomeric compound 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid as detailed data for the 3-acetyl isomer is sparse. The core formula and weight are identical.

The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry due to its unique electronic properties and its ability to form key hydrogen bonds with biological targets.[1] Its presence in natural products with potent physiological activity, such as Heme and Chlorophyll, has long inspired its use in synthetic drug design.

In the context of oncology, pyrrole derivatives have demonstrated significant potential.[1] They serve as crucial building blocks for molecules designed to inhibit critical cancer-related pathways, including microtubule polymerization and tyrosine kinases.[1][4] The metabolic cycle of L-proline, which involves a related pyrroline carboxylic acid intermediate, has been identified as a key pathway in sustaining cancer cell proliferation and survival, making synthetic analogues of pyrrole carboxylic acids compelling targets for investigation.[5] The strategic placement of functional groups—such as the acetyl and carboxylic acid moieties on the 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid core—provides versatile handles for synthetic elaboration, enabling the creation of libraries of compounds for screening against various cancer cell lines.[6]

Synthesis and Characterization Workflow

A reliable and reproducible synthesis protocol is paramount for advancing a compound from a concept to a viable research tool. While direct synthesis literature for this specific isomer is limited, a robust and logical pathway can be engineered based on established pyrrole chemistry, primarily the Paal-Knorr synthesis or related condensations, followed by ester hydrolysis.

Diagram of Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target carboxylic acid.

Experimental Protocol: Synthesis of 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid

This protocol first describes the synthesis of the ethyl ester intermediate, followed by its hydrolysis to the final carboxylic acid. This two-step approach is common for producing pyrrole carboxylic acids, as the ester is often easier to synthesize and purify directly.[6]

Part A: Synthesis of Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate (Intermediate)

-

Rationale: This step utilizes a Knorr-type pyrrole synthesis, a classic and reliable method for constructing polysubstituted pyrrole rings. It involves the condensation of an α-amino-ketone with a β-ketoester.

-

Reagents & Setup:

-

3-amino-2-butanone hydrochloride

-

Ethyl acetoacetate

-

Sodium acetate

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser and magnetic stirrer.

-

-

Procedure:

-

In the round-bottom flask, dissolve 3-amino-2-butanone hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in glacial acetic acid. Stir for 15 minutes to generate the free amine in situ.

-

Add ethyl acetoacetate (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice water. The crude product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.

-

Recrystallize the crude solid from an ethanol/water mixture to yield pure Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate.[7]

-

Part B: Hydrolysis to 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid (Final Product)

-

Rationale: Saponification is a standard method for converting an ester to a carboxylic acid using a strong base.[6] Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate.

-

Reagents & Setup:

-

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate (from Part A)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol and Water

-

Hydrochloric acid (HCl), 2M

-

Round-bottom flask with reflux condenser.

-

-

Procedure:

-

Suspend the ester (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add a solution of NaOH (2.5 eq) in water.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly acidify the solution by adding 2M HCl dropwise while stirring. The carboxylic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.

-

Potential Therapeutic Applications & Research Directions

The structural motifs within 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid make it a highly attractive starting point for developing targeted anticancer agents.[4]

-

Kinase Inhibitor Scaffolding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the acetyl group can act as an acceptor. This pattern is crucial for binding to the hinge region of many protein kinases, a validated target in oncology. Sunitinib, an approved multi-kinase inhibitor, features a related dimethylpyrrole core.

-

Molecular Hybridization: The carboxylic acid provides a reactive handle for conjugation with other pharmacophores. Researchers have successfully used this strategy to link pyrrole moieties with pyrazoline fragments, creating hybrid molecules with enhanced antiproliferative and antimicrobial activities.[4]

-

Proline Metabolism Mimicry: Given the importance of the proline metabolic pathway in cancer, this compound could serve as a starting point for designing inhibitors of key enzymes in that cycle, such as PYCR1.[5]

Diagram of Role in a Drug Discovery Pipeline

Caption: Role of the core scaffold in a typical drug discovery workflow.

Safety and Handling

As a laboratory chemical, 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid should be handled with appropriate precautions. Based on GHS classifications for the isomeric compound 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, the following hazards may be anticipated[3]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommendations:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

References

-

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | C9H11NO3 | CID 223277. PubChem.[Link]

-

Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 | CID 16947. PubChem.[Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications.[Link]

-

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook.[Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses.[Link]

-

ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769. PubChem.[Link]

-

Cas no 6314-22-3 (Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate). LookChem.[Link]

-

Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. ResearchGate.[Link]

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate.[Link]

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.[Link]

-

Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. PMC.[Link]

-

The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Acme Bioscience.[Link]

-

Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eMolecules 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid | 2386-33-6 | Fisher Scientific [fishersci.com]

- 3. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | C9H11NO3 | CID 223277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. 1H-Pyrrole-2-carboxylic acid, 3-acetyl-4,5-diMethyl-, ethyl ester CAS#: 2386-32-5 [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of the molecular architecture of lead compounds is paramount. 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a polysubstituted pyrrole, represents a significant scaffold in medicinal chemistry. The pyrrole ring is a privileged structure, appearing in a vast array of natural products and pharmaceuticals, including notable drugs like atorvastatin and sunitinib.[1] This guide provides a comprehensive technical overview of the molecular structure of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, delving into its electronic configuration, spatial arrangement, and spectroscopic signature. We will also explore its synthesis, reactivity, and potential as a building block in the design of novel therapeutics. This document is structured to offer not just data, but actionable insights into the causality behind its chemical behavior and biological relevance.

Molecular Structure and Properties

4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (PubChem CID: 223277) is a heterocyclic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of approximately 181.19 g/mol .[2] Its structure is characterized by a central pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom. This core is richly decorated with functional groups that dictate its chemical and physical properties: a carboxylic acid group at position 2, methyl groups at positions 3 and 5, and an acetyl group at position 4.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[2] |

| Molecular Weight | 181.19 g/mol | PubChem[2] |

| IUPAC Name | 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | PubChem[2] |

| CAS Number | 2386-28-9 | PubChem[2] |

| Melting Point | 205-207 °C | ChemicalBook[3] |

| Appearance | Off-white to light yellow crystalline powder | Various Suppliers |

| Solubility | Soluble in methanol, ethanol, DMSO; partially soluble in water | Generic Material Data |

The interplay of these substituents on the aromatic pyrrole ring creates a molecule with distinct electronic and steric features, making it a valuable intermediate in organic synthesis.[1] The carboxylic acid and acetyl groups are electron-withdrawing, influencing the electron density of the pyrrole ring, while the methyl groups are electron-donating.

Crystallographic Analysis and 3D Conformation

In the solid state, the carboxylic acid derivative is expected to form strong intermolecular hydrogen bonds. The carboxylic acid moiety can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). Additionally, the pyrrole N-H can act as a hydrogen bond donor, and the acetyl carbonyl oxygen can act as an acceptor. These interactions are crucial for its crystal packing and can influence its physical properties, such as melting point and solubility.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide a detailed picture of the molecular structure, confirming the connectivity and chemical environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid would exhibit several key signals. The N-H proton of the pyrrole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 9-12 ppm, due to its acidic nature and involvement in hydrogen bonding. The carboxylic acid proton would also be a broad singlet, even further downfield (›12 ppm). The two methyl groups attached to the pyrrole ring would appear as sharp singlets, likely between 2.2 and 2.6 ppm. The methyl protons of the acetyl group would also be a singlet in a similar region.

-

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the acetyl group would be the most downfield, typically in the range of 160-200 ppm. The four carbon atoms of the pyrrole ring would appear in the aromatic region, generally between 110 and 140 ppm. The chemical shifts of the methyl carbons would be the most upfield, usually below 30 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid would be characterized by several strong absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, often overlapping with the N-H stretch of the pyrrole ring (around 3200-3400 cm⁻¹).[6] Two distinct carbonyl (C=O) stretching vibrations would be observed: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the acetyl ketone (around 1660-1680 cm⁻¹).

Synthesis and Reactivity

A deep understanding of a molecule's synthesis and reactivity is crucial for its application in drug development and materials science.

Synthetic Pathways: The Knorr Pyrrole Synthesis

The most probable and historically significant route to this class of molecules is the Knorr pyrrole synthesis . This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[7][8] Specifically for 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, the synthesis would likely proceed via its ethyl ester.

The synthesis of ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves the reaction of ethyl 2-oximinoacetoacetate with acetylacetone (2,4-pentanedione).[7] The oxime is reduced in situ using a reducing agent like zinc dust in acetic acid to form the α-amino-ketone, which then condenses with the acetylacetone to form the pyrrole ring.

The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification to protonate the carboxylate.

Experimental Protocol: Knorr Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

-

Preparation of Ethyl 2-oximinoacetoacetate: Ethyl acetoacetate is dissolved in glacial acetic acid. The solution is cooled in an ice bath, and a saturated aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.

-

Reduction and Condensation: To a separate flask containing acetylacetone in glacial acetic acid, the prepared oxime solution and zinc dust are added portion-wise with vigorous stirring. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

Workup and Purification: After the reaction is complete, the mixture is poured into water, and the precipitated crude product is collected by filtration. The crude solid is then recrystallized from a suitable solvent, such as ethanol, to yield the pure ethyl ester.

Reactivity Profile

The reactivity of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is governed by its functional groups.

-

The Pyrrole Ring: While aromatic, the pyrrole ring is electron-rich and susceptible to electrophilic substitution. However, the presence of two electron-withdrawing groups (acetyl and carboxylic acid) deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole.

-

The Carboxylic Acid Group: This group can undergo standard transformations, such as esterification, amide bond formation, and reduction to the corresponding alcohol. Its acidity allows for salt formation.

-

The Acetyl Group: The carbonyl of the acetyl group can undergo nucleophilic addition reactions. The methyl protons adjacent to the carbonyl are weakly acidic and can participate in condensation reactions.

Applications in Research and Drug Discovery

The structural motifs present in 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid make it a highly attractive starting point for the synthesis of more complex molecules with potential biological activity.

Scaffold for Bioactive Molecules

Pyrrole-2-carboxylic acid and its derivatives are known to possess a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2] The presence of multiple functional groups on 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid provides handles for chemical modification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. For instance, the carboxylic acid can be converted to various amides, which is a common strategy to enhance cell permeability and target engagement.

Inhibitors of Biological Targets

Polysubstituted pyrroles have been identified as inhibitors of various biological targets. For example, certain pyrrole derivatives act as inhibitors of protein kinases, which are crucial targets in cancer therapy.[9] Others have shown potential as inhibitors of bacterial efflux pumps, which are responsible for multidrug resistance. A study on a similar compound, 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole, demonstrated its ability to inhibit both human P-glycoprotein and the Staphylococcus aureus NorA efflux pump, highlighting the potential of this scaffold in overcoming multidrug resistance.

Conclusion

4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a molecule of significant interest due to its richly functionalized and biologically relevant pyrrole core. Its structure has been well-characterized by spectroscopic methods, and its synthesis is accessible through established organic reactions like the Knorr pyrrole synthesis. The strategic placement of electron-withdrawing and -donating groups, along with multiple points for chemical derivatization, makes it a versatile platform for medicinal chemistry research. As the demand for novel therapeutics continues to grow, a thorough understanding of such foundational molecules is indispensable for the rational design of the next generation of drugs.

References

- Knorr, L. (1886). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-58.

- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.

-

Wikipedia contributors. (2023, November 26). Knorr pyrrole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223277, 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 4a. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

- Angeli, M., et al. (2020). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 25(7), 1602.

-

ResearchGate. (n.d.). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. Retrieved from [Link]

- Kumar, A., et al. (2015). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. Organic & Biomolecular Chemistry, 13(19), 5424-5431.

- Aguilar, A., et al. (2020). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry, 63(19), 11094-11119.

-

Supporting Information for a relevant study. (n.d.). Retrieved from [Link]

-

University of Groningen. (n.d.). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Retrieved from [Link]

-

Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-acetyl-3,5-dimethyl-1h-pyrrole-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

Asian Research Association. (n.d.). Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 12(34), 11435-11441.

-

Royal Society of Chemistry. (n.d.). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5038.

-

ResearchGate. (n.d.). (PDF) DOCKING, SPECTRAL AND QUANTUM COMPUTATIONAL ANALYSIS ON THE BIOLOGICAL IMPACT OF ACETYL, CARBOXYLIC, FURAN AND AMINO GROUPS ON PHENYL RINGS. Retrieved from [Link]

- Biomedical Journal of Scientific & Technical Research. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 30(2).

-

ResearchGate. (n.d.). Design, synthesis and pharmacological evaluation of chalcone derivatives as acetylcholinesterase inhibitors. Retrieved from [Link]

- MDPI. (2024).

-

ResearchGate. (n.d.). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Retrieved from [Link]

Sources

- 1. Buy 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | 2386-28-9 [smolecule.com]

- 2. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | C9H11NO3 | CID 223277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ACETYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLIC ACID | 2386-33-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preliminary Antimicrobial Screening of Pyrrole Derivatives

Preamble: The Rationale for a Tailored Screening Approach

The intrinsic chemical architecture of the pyrrole ring has long captivated the attention of medicinal chemists. This five-membered aromatic heterocycle is a cornerstone in the structure of numerous naturally occurring bioactive compounds, including the antibiotics pyrrolnitrin and pyoluteorin, as well as the highly successful cholesterol-lowering drug, Lipitor.[1][2] The diverse biological activities exhibited by pyrrole derivatives underscore their potential as a rich scaffold for the development of novel antimicrobial agents.[3][4][5] This guide eschews a one-size-fits-all template, instead providing a structured, yet flexible, framework for the preliminary antimicrobial screening of newly synthesized pyrrole derivatives. The methodologies detailed herein are selected for their robustness, reproducibility, and their ability to provide a clear, quantitative, and comparative initial assessment of antimicrobial potential. As Senior Application Scientists, our objective is not merely to execute protocols but to understand the causality behind each step, ensuring the generation of trustworthy and actionable data.

Part 1: Foundational Principles of Antimicrobial Susceptibility Testing

Before delving into specific protocols, it is crucial to grasp the central objective: to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[6][7][8] This quantitative measure is a primary metric for assessing the potency of a potential antimicrobial agent.[9] Preliminary screening typically employs a tiered approach, beginning with qualitative or semi-quantitative methods to identify "hits" and progressing to more precise quantitative assays for promising candidates.

The choice of initial screening method is often dictated by the number of compounds to be tested, available resources, and the desired throughput. The methods outlined in this guide—Broth Microdilution, Agar Disk Diffusion, and Agar Well Diffusion—represent the most common and validated approaches for preliminary screening.[10][11][12]

The Critical Role of Inoculum Standardization

A cornerstone of reproducible antimicrobial susceptibility testing is the standardization of the microbial inoculum.[13] The density of the initial bacterial or fungal suspension directly impacts the outcome of the assay. Too high an inoculum can overwhelm the antimicrobial agent, leading to false resistance, while too low an inoculum may suggest false susceptibility. The universally accepted standard is the 0.5 McFarland turbidity standard , which corresponds to a bacterial suspension of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[14]

Protocol for 0.5 McFarland Standard Preparation & Inoculum Adjustment:

-

Standard Preparation: Aseptically add 0.5 mL of 0.048 M BaCl₂ (1.175% w/v BaCl₂·2H₂O) to 99.5 mL of 0.18 M H₂SO₄ (1% v/v). Distribute into screw-cap tubes of the same size as those used for the inoculum suspension. Seal and store in the dark at room temperature.

-

Inoculum Preparation (Direct Colony Suspension Method): Using a sterile loop or swab, select 4-5 well-isolated colonies of the same morphological type from an 18- to 24-hour agar plate.[12][14]

-

Suspension: Transfer the colonies into a tube containing sterile saline or broth.[15]

-

Turbidity Adjustment: Vortex the suspension thoroughly. Visually compare the turbidity of the inoculum suspension to the 0.5 McFarland standard against a white background with contrasting black lines.[12] Adjust the turbidity by adding more colony material or more sterile diluent until it matches the standard.[15] This standardized suspension should be used within 15 minutes of preparation to maintain the correct bacterial density.[15][16]

Part 2: Core Screening Methodologies

Broth Microdilution Method: The Gold Standard for MIC Determination

The broth microdilution method is a quantitative technique that determines the MIC of a compound in a liquid medium.[6][9] It is considered the gold standard by organizations like the Clinical and Laboratory Standards Institute (CLSI) for its accuracy and reproducibility.[17] The assay involves challenging a standardized microbial inoculum with serial twofold dilutions of the pyrrole derivative in a 96-well microtiter plate.[12][18]

Causality: This method directly measures the concentration at which microbial growth is inhibited, providing a precise numerical value (the MIC). This is invaluable for establishing structure-activity relationships (SAR) among a series of derivatives and for comparing their potency against standard antimicrobial agents.

Experimental Workflow: Broth Microdilution

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Detailed Protocol: Disk Diffusion

-

Inoculum Preparation: Prepare a standardized 0.5 McFarland suspension of the test organism as previously described. [15]2. Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum suspension. Rotate the swab against the inside of the tube to remove excess fluid. [16]Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage. [19]Finally, swab the rim of the agar.

-

Drying: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar. [16]4. Disk Application: Aseptically apply the sterile paper disks impregnated with the pyrrole derivatives onto the surface of the agar. [19]Ensure complete contact between the disk and the agar. [19]Space the disks evenly to prevent overlapping of the inhibition zones. [19]5. Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours. [20]6. Result Interpretation: Measure the diameter of the zones of complete inhibition to the nearest millimeter (mm) using a ruler or calipers. [14]

This method is a variation of disk diffusion and is particularly useful for screening extracts or compounds that are soluble in solvents that might interfere with disk impregnation. [11][21]Instead of a disk, a well is created in the agar, into which the test solution is pipetted. [22] Detailed Protocol: Agar Well Diffusion

-

Plate Preparation and Inoculation: Prepare and inoculate Mueller-Hinton agar plates to create a bacterial lawn as described for the disk diffusion method. [11]2. Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer or a pipette tip. [21][23]3. Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrrole derivative solution (at a known concentration) into each well. [21]Include a negative control (solvent alone, e.g., DMSO) and a positive control (a standard antibiotic). [11][20]4. Prediffusion (Optional but Recommended): Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compound into the agar before microbial growth begins. [22]5. Incubation and Interpretation: Incubate the plates and measure the zones of inhibition as described for the disk diffusion method. [11]

Part 3: Data Presentation and Interpretation

Clear and structured data presentation is paramount for comparative analysis. All quantitative data should be summarized in tables.

Summarizing MIC Data

For the broth microdilution assay, results should be tabulated to show the MIC of each derivative against a panel of microorganisms.

Table 1: Example MIC Data for Pyrrole Derivatives (µg/mL)

| Compound ID | Staphylococcus aureus ATCC 25922 | Escherichia coli ATCC 25922 | Pseudomonas aeruginosa ATCC 27853 | Candida albicans ATCC 10231 |

| Pyrrole-001 | 16 | 64 | >128 | 32 |

| Pyrrole-002 | 4 | 32 | 128 | 8 |

| Pyrrole-003 | >128 | >128 | >128 | >128 |

| Ciprofloxacin | 0.5 | 0.015 | 0.25 | NA |

| Fluconazole | NA | NA | NA | 1 |

| NA: Not Applicable |

Summarizing Agar Diffusion Data

For agar diffusion assays, the diameter of the zone of inhibition is the key metric.

Table 2: Example Zone of Inhibition Data for Pyrrole Derivatives (mm)

| Compound ID (50 µ g/disk ) | Staphylococcus aureus ATCC 25922 | Escherichia coli ATCC 25922 | Pseudomonas aeruginosa ATCC 27853 | Candida albicans ATCC 10231 |

| Pyrrole-001 | 18 | 12 | 7 | 15 |

| Pyrrole-002 | 25 | 16 | 9 | 22 |

| Pyrrole-003 | 6 | 6 | 6 | 6 |

| Ciprofloxacin (5 µg) | 28 | 32 | 30 | NA |

| Fluconazole (25 µg) | NA | NA | NA | 26 |

| Zone diameter of 6 mm indicates no inhibition as it is the diameter of the disk itself. |

Interpreting the Results

The interpretation of preliminary screening data involves comparing the activity of the novel pyrrole derivatives against each other and against standard control drugs. [24]

-

MIC Values: A lower MIC value indicates greater potency. [8]An MIC cannot be directly compared between different antibiotics for different organisms without considering established clinical breakpoints, but for comparing a series of novel derivatives, it is a direct measure of potency. [7][25]* Zones of Inhibition: A larger zone of inhibition generally suggests greater antimicrobial activity. However, this can be influenced by the compound's molecular weight and solubility, which affect its diffusion rate through the agar.

-

Spectrum of Activity: Note whether a compound is active against Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli, P. aeruginosa), and/or fungi (e.g., C. albicans). A broad-spectrum agent is active against multiple types of microorganisms.

Part 4: Trustworthiness and Quality Control

Every protocol must be a self-validating system. The inclusion of controls is non-negotiable for ensuring the trustworthiness of the results.

-